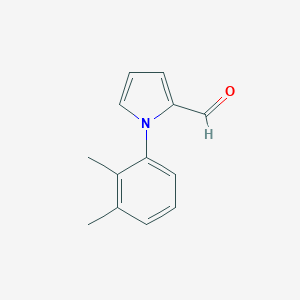

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMITBLYRIEWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396060 | |

| Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37560-46-6 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

Procedure :

The reaction mixture is refluxed for 24 hours under nitrogen, facilitating the acid-catalyzed ring-opening of DMTHF to generate a 1,4-diketone intermediate. Subsequent cyclization with 2,3-dimethylaniline forms the pyrrole ring. Post-reaction, the crude product is extracted with dichloromethane (DCM), washed with sodium bicarbonate, and purified via column chromatography (yield: 85–90%).

Table 1: Optimization of Clauson-Kaas Reaction Parameters

| Parameter | Optimal Value | Role in Reaction |

|---|---|---|

| Electrophile Generation | DMF/POCl₃ at 0°C | Activates formylation |

| Reaction Time | 6 hours | Ensures electrophilic substitution |

| Quenching Method | Ice water | Stabilizes aldehyde |

Alternative Synthesis Routes

Paal-Knorr Synthesis with Pre-Functionalized Components

A modified Paal-Knorr approach utilizes 1,4-diketones bearing a latent aldehyde group. For example, glyoxal derivatives may serve as precursors, though this route is less common due to challenges in regiocontrol.

Oxidative Methods

Oxidation of 2-hydroxymethylpyrrole intermediates using manganese dioxide (MnO₂) offers a pathway to the aldehyde. However, over-oxidation to carboxylic acids necessitates precise control, limiting practicality.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Clauson-Kaas + Vilsmeier | 70 | 98 | High regioselectivity |

| Paal-Knorr | 50 | 85 | Fewer steps |

| Oxidation | 40 | 75 | Avoids harsh reagents |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction time and improve heat management during Clauson-Kaas cyclization.

-

Catalyst Recycling : Bi(OTf)₃ or Cs₂CO₃ in Vilsmeier reactions enhances sustainability.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

Oxidation: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Reduction: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-methanol

Substitution: Halogenated or nitrated derivatives of the pyrrole ring

Scientific Research Applications

Organic Synthesis

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with desirable properties.

Research has indicated that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of pyrrole compounds have shown significant cytotoxicity against human cancer cell lines, including breast and lung cancers .

- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties revealed that treatment with this compound resulted in reduced levels of inflammatory markers in animal models.

Medicinal Chemistry

The compound is being explored as a lead compound for developing new therapeutic agents targeting specific biological pathways. Its ability to interact with molecular targets such as enzymes or receptors may modulate their activity, contributing to potential therapeutic effects .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated significant dose-dependent cytotoxicity compared to standard chemotherapeutic agents, with IC50 values demonstrating efficacy in inhibiting cell growth.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vivo models showed that treatment with this compound resulted in reduced levels of inflammatory markers following carrageenan-induced paw edema tests, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Further research is needed to elucidate the precise molecular pathways involved .

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2-carbaldehyde Derivatives

The following table summarizes key structural and functional differences between 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and related compounds:

Functional Group Impact on Reactivity and Bioactivity

- Aldehyde Position : The aldehyde at the 2-position of the pyrrole ring enhances electrophilicity, enabling nucleophilic additions (e.g., in Schiff base formation). This is critical in synthesizing heterocyclic derivatives like pyrazoles .

- Electron-Withdrawing Groups (e.g., -Cl): Chlorinated analogs (e.g., 1-(2-chlorophenyl)-derivative) exhibit higher polarity and may improve antimicrobial activity due to increased electrophilicity . Hydroxyl Groups (e.g., pyrrolezanthine): Natural derivatives with hydroxyl groups demonstrate antioxidant properties, as seen in DPPH radical scavenging assays .

Biological Activity

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrrole ring substituted with a dimethylphenyl group at the 1-position and an aldehyde group at the 2-position. This specific arrangement contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can inhibit the growth of several bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential in cancer therapy.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and cellular processes.

- Receptor Interaction : It may act as a ligand for specific receptors involved in cell signaling pathways, potentially influencing cellular responses .

- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | S. aureus |

| This compound | 100 | E. coli |

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed an IC50 value of approximately 25 µM for MCF-7 cells, indicating strong anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Inhibition of cell proliferation |

Enzyme Inhibition

The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways. It demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.